alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol

Triazole fungicide synthesis Chemical intermediate Penconazole precursor

alpha-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-1-ethanol (CAS 58905-18-3), systematically named 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, is a chiral secondary alcohol bearing a 2,4-dichlorophenyl group and a 1,2,4-triazole ring. It is classified as a triazole derivative and is primarily recognized as a key synthetic intermediate for several conazole fungicides and as the DP-2 environmental degradation metabolite of propiconazole.

Molecular Formula C10H9Cl2N3O
Molecular Weight 258.1
CAS No. 58905-18-3
Cat. No. B2962303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol
CAS58905-18-3
Molecular FormulaC10H9Cl2N3O
Molecular Weight258.1
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)O
InChIInChI=1S/C10H9Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2
InChIKeyXCWJBJOPHSVLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for alpha-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-1-ethanol (CAS 58905-18-3): Differentiated Triazole Scaffold


alpha-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-1-ethanol (CAS 58905-18-3), systematically named 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, is a chiral secondary alcohol bearing a 2,4-dichlorophenyl group and a 1,2,4-triazole ring. It is classified as a triazole derivative and is primarily recognized as a key synthetic intermediate for several conazole fungicides [1] and as the DP-2 environmental degradation metabolite of propiconazole [2]. The compound has a molecular formula C10H9Cl2N3O and a molecular weight of 258.1 g/mol. It is commercially available at purities typically ≥95% from multiple chemical suppliers.

Why Generic Triazole Substitution Cannot Replace CAS 58905-18-3 in Synthesis and Analytical Workflows


Although many 1,2,4-triazole derivatives share the triazole pharmacophore, attempts to substitute CAS 58905-18-3 with structurally similar compounds such as hexaconazole (CAS 79983-71-4), propiconazole (CAS 60207-90-1), or the ketone analog DP-1 lead to divergent outcomes. The target compound uniquely occupies a position as both a versatile synthetic intermediate [1] and a well-characterized environmental degradation product [2]. Hexaconazole, which bears an additional alpha-butyl substituent, possesses significantly different physicochemical properties (MW 314.2 vs 258.1 g/mol; density 1.29 vs 1.49 g/cm³) and cannot serve as a direct replacement in synthetic routes requiring the primary alcohol functionality . The ketone analog (DP-1) lacks the chiral secondary alcohol necessary for enantioselective derivatization . Furthermore, in environmental residue analysis, the compound is specifically regulated as metabolite CGA91305 under EFSA monitoring programs, requiring certified reference standards of unambiguous identity that no generic triazole can fulfill [3]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for CAS 58905-18-3 Versus Closest Analogs


Synthetic Intermediate Utility: Versatile Precursor for Multiple Conazole Fungicides vs. Final Products

CAS 58905-18-3 is explicitly disclosed in patent CN102295610B as the key intermediate (1-aryl-2-(1,2,4-triazol-1-yl)ethanol, where X1=X2=Cl) for the preparation of four commercial fungicides: penconazole (IIa), difenoconazole (IIb), etaconazole (IIc), and propiconazole (IId) [1]. In contrast, hexaconazole (CAS 79983-71-4) and propiconazole are final formulated products, not intermediates, and cannot be directly converted into these other fungicides without deconstructing their structure. The patent demonstrates that the compound serves as a common branching point, enabling divergent synthesis of multiple end products from a single intermediate. This is a class-level differentiation: the target compound is a scaffold-building block, not an end-use active ingredient.

Triazole fungicide synthesis Chemical intermediate Penconazole precursor

Environmental Occurrence: Quantified Soil Metabolite Fraction vs. Parent Propiconazole

The compound is explicitly identified as degradation product DP-2 of propiconazole in rice-paddy-soil lysimeter studies [1]. The AERU Pesticide Properties Database reports a maximum occurrence fraction of 0.08 (8%) for DP-2 derived from propiconazole in soil [2]. This is directly comparable to the parent propiconazole (applied fraction = 1.0) and to co-metabolites DP-1 (ketone) and DP-3/DP-4 (dioxolane derivatives). DP-2 represents a minor but analytically significant fraction that must be monitored in environmental residue studies. Unlike propiconazole, which is intentionally applied as a pesticide, DP-2 is formed solely through environmental transformation, making it essential as an analytical reference standard for environmental monitoring but irrelevant as a crop protection product.

Environmental fate Propiconazole degradation Soil metabolite monitoring

Structural and Physicochemical Differentiation from Hexaconazole: Molecular Weight and Density

CAS 58905-18-3 differs structurally from hexaconazole (CAS 79983-71-4) by the absence of an alpha-butyl substituent on the carbinol carbon. This structural difference yields quantifiable physicochemical divergence: the target compound has a molecular weight of 258.1 g/mol and a density of 1.49 g/cm³ , while hexaconazole has a molecular weight of 314.2 g/mol and a density of 1.29 g/cm³ [1]. The 56.1 g/mol lower molecular weight and 0.20 g/cm³ higher density of CAS 58905-18-3 reflect its more compact structure. These differences directly impact solubility, chromatographic retention, and membrane permeability in downstream applications. For procurement, this means the two compounds are not interchangeable in synthetic protocols or analytical methods calibrated for a specific molecular weight.

Physicochemical properties Hexaconazole comparison Triazole scaffold differentiation

Chiral Alcohol Functionality for Enantioselective Derivatization vs. Ketone Analog

CAS 58905-18-3 possesses a chiral secondary alcohol group at the benzylic position. The (1S)-enantiomer is documented with a specific optical rotation and can be resolved from the racemate . In contrast, the ketone analog 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DP-1) is achiral at this position and cannot provide enantiomeric enrichment. This is a class-level differentiation: secondary alcohol triazoles can serve as chiral auxiliaries or be converted to enantiopure esters, ethers, and carbamates for asymmetric synthesis, while the ketone analog is limited to nucleophilic addition or reduction chemistry. The chiral nature of CAS 58905-18-3 is also exploited in the synthesis of enantiomerically pure triazole antifungals, where the stereochemistry at the carbinol carbon influences target binding [1].

Chiral building block Enantioselective synthesis Triazole derivatization

Regulatory Residue Definition Status: Specific Metabolite Monitoring Requirement Under EFSA

CAS 58905-18-3 is designated as metabolite CGA91305 in the EFSA residue definition for propiconazole [1]. The EFSA evaluation of confirmatory data following the Article 12 MRL review explicitly lists CGA91305 (free and conjugated forms) alongside the parent propiconazole and CGA118244 as analytes requiring toxicological assessment and monitoring in food commodities [1]. This regulatory requirement creates a distinct procurement need: laboratories performing GLP-compliant residue analysis must source certified reference standards of CGA91305 with documented purity, stability, and traceability. Generic triazole fungicides or other propiconazole metabolites (e.g., CGA71019, 1,2,4-triazole) cannot substitute for this specific analyte in validated LC-MS/MS or GC-MS methods. This is a supporting evidence dimension as no quantitative toxicological benchmark for CGA91305 alone is publicly available from this evaluation.

Food safety monitoring Propiconazole metabolite Regulatory residue analysis

High-Value Application Scenarios for alpha-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-1-ethanol (CAS 58905-18-3)


Agrochemical Intermediate for Divergent Synthesis of Conazole Fungicides

CAS 58905-18-3 is the preferred starting material for synthesizing penconazole, difenoconazole, etaconazole, and propiconazole via ketalization or alkylation of the secondary alcohol [1]. Its use as a common intermediate reduces the number of starting materials that must be inventoried for multi-product agrochemical manufacturing campaigns. The downstream fungicides are produced by reacting the alcohol with appropriate ketones or aldehydes to form the final dioxolane or ether structures. This application relies on the specific 2,4-dichloro substitution pattern and the nucleophilic alcohol group; hexaconazole cannot serve as a substitute because its tertiary alcohol is sterically hindered and already alkylated.

Certified Reference Standard for Propiconazole Metabolite DP-2/CGA91305 in Environmental and Food Residue Analysis

Regulatory residue laboratories performing LC-MS/MS or GC-MS quantification of propiconazole and its metabolites in soil, surface water, sediment, and food commodities require high-purity CAS 58905-18-3 as a certified reference material [2][3]. The compound is a known transformation product with a documented soil occurrence fraction of 0.08 [3]. Analytical methods must be validated for this specific analyte; using propiconazole or other triazole standards for calibration would produce inaccurate quantification of the DP-2 residue. Procurement should specify purity ≥97% and include a certificate of analysis with chromatographic and spectroscopic characterization.

Chiral Scaffold for Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The (R) and (S) enantiomers of CAS 58905-18-3 provide a chiral benzylic alcohol platform for constructing enantiomerically pure CYP51 inhibitors and other bioactive triazole derivatives [4]. The crystal structure of (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide bound to Trypanosoma brucei CYP51 (PDB: 4G3J) demonstrates the utility of this chiral scaffold in antiparasitic drug design [4]. The (R)-enantiomer-derived inhibitor achieved 100% cure efficacy in experimental Chagas disease models and 89% suppression of visceral leishmaniasis, compared to 60% for the achiral VNI parent [4]. Medicinal chemistry programs requiring enantioselective SAR exploration should procure the racemate or individual enantiomers of CAS 58905-18-3.

Precursor for Derivatization Libraries in Agrochemical Discovery

The free secondary alcohol of CAS 58905-18-3 is amenable to esterification, etherification, and oxidation, enabling the generation of diverse compound libraries for fungicide discovery [1][5]. A series of 1-substituted-1-aryl-2-triazol-1-yl-ethanols derived from this core structure were tested against ten phytopathogenic fungi, with EC50 values determined for the most active compounds and compared to commercial standards hexaconazole and flusilazole [5]. This demonstrates that the alcohol core is a validated starting point for generating fungicidal candidates. The ketone analog (DP-1) cannot directly access the same ester and ether derivatives without prior reduction.

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